N-(2-aminophenyl)-3-(1,2,3-trihydroxypropyl)quinoxaline-2-carboxamide

Description

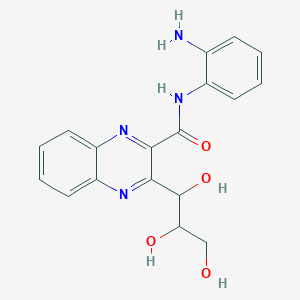

N-(2-aminophenyl)-3-(1,2,3-trihydroxypropyl)quinoxaline-2-carboxamide: is a complex organic molecule with the following structural formula:

ATQ=C19H16N4O5

It contains a quinoxaline core, an aminophenyl group, and a trihydroxypropyl side chain. The compound’s unique structure contributes to its diverse properties.

Properties

Molecular Formula |

C18H18N4O4 |

|---|---|

Molecular Weight |

354.4 g/mol |

IUPAC Name |

N-(2-aminophenyl)-3-(1,2,3-trihydroxypropyl)quinoxaline-2-carboxamide |

InChI |

InChI=1S/C18H18N4O4/c19-10-5-1-2-6-11(10)22-18(26)16-15(17(25)14(24)9-23)20-12-7-3-4-8-13(12)21-16/h1-8,14,17,23-25H,9,19H2,(H,22,26) |

InChI Key |

SFSYCEFNBLAIPE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N)NC(=O)C2=NC3=CC=CC=C3N=C2C(C(CO)O)O |

Origin of Product |

United States |

Preparation Methods

Condensation Reaction:

- Industrial-scale production involves batch or continuous processes.

- Precursor chemicals are carefully selected to ensure high yield and purity.

- Quality control measures are crucial due to the compound’s potential applications.

Chemical Reactions Analysis

ATQ undergoes several reactions:

Oxidation: ATQ can be oxidized to form quinoxaline-2-carboxylic acid.

Reduction: Reduction of ATQ yields the corresponding amine.

Substitution: The amino group can undergo nucleophilic substitution reactions.

Major Products: The primary products depend on reaction conditions and reagents used.

Scientific Research Applications

- ATQ serves as a versatile building block for designing new organic materials.

- Its π-conjugated system makes it useful in organic electronics (e.g., OLEDs, solar cells).

- ATQ exhibits antioxidant properties due to its trihydroxypropyl moiety.

- It may have applications in treating oxidative stress-related diseases.

- Research explores its potential as an anti-inflammatory agent.

- ATQ derivatives find use in dye synthesis, pharmaceuticals, and agrochemicals.

Mechanism of Action

- ATQ’s antioxidant effects involve scavenging free radicals.

- It interacts with cellular pathways related to oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds: Other quinoxaline derivatives (e.g., quinoxaline-2-carboxamide) lack the trihydroxypropyl side chain.

Uniqueness: ATQ’s combination of antioxidant properties and π-conjugated structure sets it apart.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.